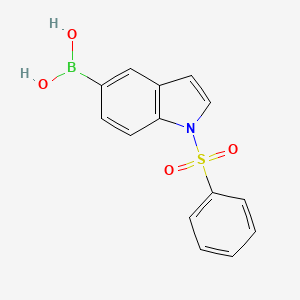

1-Phenylsulfonylindole-5-boronic acid

説明

特性

IUPAC Name |

[1-(benzenesulfonyl)indol-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)12-6-7-14-11(10-12)8-9-16(14)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWYPMYEBNWOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376828 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-51-5 | |

| Record name | B-[1-(Phenylsulfonyl)-1H-indol-5-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Phenylsulfonylindole 5 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

1-Phenylsulfonylindole-5-boronic acid is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The presence of the boronic acid group at the C5 position of the indole (B1671886) nucleus allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted indoles. The phenylsulfonyl group at the N1 position serves as a protecting group that modulates the electronic properties of the indole ring and often enhances stability and reactivity in these transformations.

The Suzuki-Miyaura reaction is the most prominent application of this compound. This reaction involves the palladium-catalyzed coupling between the organoboron compound and various organic halides or triflates. lboro.ac.ukresearchgate.net The N-phenylsulfonyl group stabilizes the indole moiety, making the boronic acid a reliable coupling partner that is less prone to side reactions like protodeboronation, which can be a challenge with some heteroaryl boronic acids. mit.eduresearchgate.net

This compound can be successfully coupled with a diverse range of electrophiles, including both electron-rich and electron-deficient (hetero)aryl halides (chlorides, bromides, iodides) and triflates. organic-chemistry.org The reaction conditions are typically mild, offering high functional group tolerance. nih.gov This allows for the synthesis of 5-arylindoles, which are significant structural motifs in medicinal chemistry and materials science.

For instance, the coupling of N-protected haloindoles with various aryl boronic acids demonstrates the general applicability of this reaction type. nih.gov While specific data for this compound is not extensively tabulated in single sources, the reactivity can be inferred from similar systems. The table below illustrates representative Suzuki-Miyaura couplings for a generic N-protected indole-5-boronic acid with various electrophiles, showcasing the expected scope and yields.

| Entry | Electrophile | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | >95 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | ~90 |

| 3 | 1-Bromonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~88 |

| 4 | 2-Chloropyridine | Buchwald Precatalyst G3 / SPhos | K₃PO₄ | Toluene/H₂O | ~85 |

| 5 | Phenyl triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | ~92 |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the (hetero)aryl halide (Ar-X) to a low-valent palladium(0) complex, which is generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate (Ar-Pd-X). The rate of this step is dependent on the nature of the halide, with reactivity generally following the order I > Br > OTf > Cl. researchgate.net

Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The reaction requires a base (e.g., K₃PO₄, K₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species [B(OH)₃R]⁻. researchgate.net This boronate then reacts with the Ar-Pd-X complex to form a diarylpalladium(II) intermediate (Ar-Pd-Ar'), displacing the halide.

Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerates the catalytically active palladium(0) species, allowing the cycle to continue.

For heteroaromatic substrates like this compound, the coordination of heteroatoms to the palladium center can sometimes influence the catalytic activity. mit.edunih.gov However, the N-phenylsulfonyl protecting group effectively mitigates potential inhibition by the indole nitrogen.

The choice of ligand is critical for the success of Suzuki-Miyaura couplings, especially when using challenging substrates like heteroaryl boronic acids or unreactive aryl chlorides. researchgate.net Electron-rich, bulky monophosphine ligands, such as those developed by Buchwald and coworkers, have proven to be exceptionally effective.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : This ligand is highly effective for the coupling of a wide range of aryl and heteroaryl halides. acs.orgnih.gov Its steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species, accelerate the rates of both oxidative addition and reductive elimination, and prevent catalyst deactivation. acs.org

Buchwald Precatalysts : These are air- and moisture-stable palladium(II) complexes that incorporate a biarylphosphine ligand. They provide a reliable method for generating the active Pd(0) catalyst in a controlled manner. researchgate.net The use of precatalysts, such as an SPhos-based precatalyst, often leads to higher yields, lower catalyst loadings, and broader substrate scope, particularly for couplings involving heteroaryl chlorides. mit.eduresearchgate.net The efficiency of these systems allows reactions to proceed under mild conditions, often at room temperature for aryl bromides and at moderately elevated temperatures for aryl chlorides. nih.gov

The selection of the appropriate palladium source and ligand combination is crucial for optimizing the reaction, minimizing side products, and achieving high yields. nih.gov

The regioselectivity of the Suzuki-Miyaura reaction is determined by the position of the boronic acid group on one coupling partner and the halogen on the other. In the case of this compound, the coupling exclusively occurs at the C5 position of the indole ring, as this is the site of the boronic acid functionality.

When considering the coupling of a dihalogenated indole with an arylboronic acid, the regioselectivity is governed by the relative reactivity of the carbon-halogen bonds. acs.org The oxidative addition step is generally the selectivity-determining step. Factors influencing which C-X bond reacts first include the nature of the halogen (C-I > C-Br > C-Cl) and electronic effects within the indole ring. acs.org For instance, in a molecule containing both a bromo and a chloro substituent, the palladium catalyst will preferentially insert into the more reactive carbon-bromine bond. Computational studies have shown that selectivity is determined by a combination of the bond dissociation energy (BDE) of the carbon-halogen bond and frontier molecular orbital (FMO) interactions between the heterocycle's LUMO and the palladium catalyst's HOMO. acs.org

Other Palladium-Catalyzed Coupling Reactions

Direct Arylation via C-H Activation

Direct arylation is a powerful method for forming carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. mdpi.com In the context of N-protected indoles, palladium-catalyzed direct arylation reactions predominantly occur at the C2 position of the indole ring, which is rendered electron-deficient and susceptible to metallation by the N-sulfonyl group. ias.ac.in These reactions typically couple the C-H bond of the indole with an aryl halide or an equivalent arylating agent.

However, an alternative and increasingly popular approach utilizes aryl boronic acids as the arylating partner in an oxidative C-H/C-B coupling. ias.ac.inresearchgate.net For a substrate like 1-phenylsulfonylindole, this transformation would involve the palladium-catalyzed reaction with a partner aryl boronic acid to yield a 2-aryl-1-phenylsulfonylindole derivative. The general mechanism for this type of reaction involves the activation of the indole C2-H bond by an electrophilic palladium(II) catalyst. ias.ac.in While specific studies on this compound as the substrate for a second arylation are not extensively detailed, its N-phenylsulfonylindole core would be expected to follow this established reactivity pattern at the C2 position. The presence of the boronic acid at C5 introduces a potential site for competing Suzuki-Miyaura cross-coupling, requiring careful control of reaction conditions to achieve selective C-H activation.

A general scheme for the direct C2-arylation of an N-sulfonylindole is presented below:

Table 1: Representative Conditions for Palladium-Catalyzed C2-Arylation of N-Protected Indoles with Aryl Boronic Acids

| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | Air | Dioxane/H₂O | Room Temp | Good | ias.ac.in |

| 2 | Pd(OAc)₂ (10) | Cu(OAc)₂ | Acetic Acid | 100 | Moderate-Good | ias.ac.in |

This table illustrates typical conditions for the C2-arylation of N-protected indoles and not specific results for this compound.

C-H Activation and Functionalization Strategies

The strategic functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern synthetic chemistry, offering atom-economical pathways to complex molecules. beilstein-journals.orgnih.gov The 1-phenylsulfonylindole scaffold is well-suited for such transformations, with multiple C-H bonds available for selective activation. The phenylsulfonyl group not only activates the indole core but can also serve as a directing group, while the boronic acid at C5 provides a handle for traditional cross-coupling reactions.

Directed C-H Borylation

Directed C-H borylation is a method for installing a boronic ester group at a specific position on a molecule, guided by a directing group. rsc.org This process is fundamental to the synthesis of compounds like this compound. While the N-phenylsulfonyl group itself is not typically used as a directing group for borylation, other functionalities can be installed on the indole nitrogen to direct iridium- or rhodium-catalyzed borylation to specific sites.

For instance, silyl (B83357) directing groups, such as a hydrosilyl group, have been effectively used to direct iridium-catalyzed borylation to the C7 position of the indole nucleus, a position that is often difficult to functionalize selectively. nih.gov Computational studies have shown that the regioselectivity of borylation (C2 vs. C7) on N-heterocycle-directed indoles can be controlled by the ring size of the directing group, with five-membered rings favoring C7 and six-membered rings favoring C2. rsc.org The synthesis of the C5-borylated isomer, as in the title compound, would likely rely on alternative strategies, such as the Miyaura borylation of a 5-halo-1-phenylsulfonylindole precursor. nih.gov

Transition-Metal-Catalyzed C-H Functionalization of Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, and its C-H functionalization has been extensively studied. beilstein-journals.org The presence of an N-phenylsulfonyl group significantly influences the reactivity of the indole ring. As a strong electron-withdrawing group, it enhances the acidity of the indole C-H bonds, particularly at C2, facilitating their activation by transition metal catalysts like palladium, rhodium, and ruthenium.

This activation enables a wide array of functionalizations, including:

Arylation and Alkenylation: Forming C-C bonds at the C2 or C3 positions.

Acylation and Alkylation: Introducing carbonyl and alkyl groups.

Nitration and Amidation: Forming C-N bonds. rsc.org

The N-phenylsulfonyl group generally directs functionalization to the C2 position. However, functionalization at other positions, including those on the benzene (B151609) ring (C4-C7), can be achieved through the use of specific directing groups and catalytic systems. beilstein-journals.org

Ortho-C-H Activation in Boronic Acid Derivatives

The concept of ortho-C-H activation involves the use of a directing group to functionalize a C-H bond at the position adjacent to it on an aromatic ring. rsc.org In this compound, there are two potential sites for such a transformation: the C-H bonds ortho to the boronic acid group (C4 and C6) on the indole ring, or the ortho C-H bonds on the phenyl ring of the N-phenylsulfonyl group.

While directing C-H activation ortho to a boronic acid is not a common strategy, the sulfonyl group is a known, albeit weak, directing group for ortho-metallation and subsequent functionalization. The oxygen atoms of the sulfonyl moiety can coordinate to a transition metal center, facilitating the activation of the proximal C-H bonds on the phenyl ring. This strategy has been employed in palladium-catalyzed olefination and acetoxylation reactions of phenyl 2-pyridylsulfonates, which proceed via a cyclopalladated intermediate. nih.govresearchgate.net The presence of steric hindrance or undesirable interactions from adjacent groups can significantly affect the efficiency of such transformations. rsc.org

Boronic Acid Catalysis

Beyond their role as reagents in cross-coupling reactions, boronic acids can function as powerful organocatalysts. wikipedia.orgrsc.org This catalytic activity stems from the Lewis acidic nature of the boron atom, which allows it to reversibly form covalent complexes with Lewis basic functional groups, most notably hydroxyl groups. rsc.orgnih.gov

Lewis Acid Catalysis by Boron

The boron atom in a boronic acid possesses a vacant p-orbital, making it an effective Lewis acid capable of accepting electrons from donor molecules. mdpi.com Boronic acids exist in equilibrium with their tetrahedral boronate forms in the presence of nucleophiles like water or alcohols. ru.nlnih.gov This interaction is the basis for their catalytic activity.

By forming a reversible covalent bond with a hydroxyl-containing substrate (e.g., a carboxylic acid or an alcohol), a boronic acid catalyst can activate it towards nucleophilic attack. rsc.orgbath.ac.uk This activation strategy facilitates a variety of important chemical transformations under mild conditions, including:

Amide and Ester Synthesis: Catalyzing the dehydrative condensation of carboxylic acids with amines or alcohols.

Friedel-Crafts Reactions: Activating alcohols to form carbocation intermediates for reaction with arenes. rsc.org

Cycloadditions and Conjugate Additions: Activating unsaturated carboxylic acids. nih.gov

The catalytic cycle typically involves the formation of an acylboronate or a similar activated intermediate, which is more electrophilic than the parent substrate. After the key bond-forming step, the catalyst is regenerated upon hydrolysis. The efficiency of the catalyst can be tuned by modifying the electronic properties of the aryl group attached to the boron; however, studies have shown that in some systems, the Lewis acidity is not significantly altered by distant electronic effects. ru.nlresearchgate.net this compound, as an arylboronic acid, would be expected to exhibit this type of Lewis acid catalysis.

Table 2: Examples of Reactions Promoted by Boronic Acid Lewis Acid Catalysis

| Reaction Type | Substrate(s) | Catalyst Type | Key Feature | Reference |

|---|---|---|---|---|

| Amidation | Carboxylic Acid, Amine | Arylboronic Acid | Dehydrative coupling, activation of carboxylic acid | rsc.org |

| Anhydride Formation | Dicarboxylic Acid | ortho-Aminomethyl Arylboronic Acid | Intramolecular condensation | nih.gov |

| Reductive Alkylation | Quinoline, Aldehyde | Arylboronic Acid | Lewis acid activation of carbonyl and H-bonding | nih.gov |

This table provides general examples of boronic acid catalysis and does not represent specific results obtained using this compound.

Activation of Carboxylic Acids and Alcohols in Organic Transformations

Boronic acids, including this compound, serve as versatile catalysts in organic synthesis, primarily due to their nature as mild, organic-soluble Lewis acids. rsc.orgnih.govresearchgate.net Their catalytic activity hinges on the ability of the trivalent boron atom, with its empty p-orbital, to reversibly form covalent bonds with hydroxyl-containing functional groups like carboxylic acids and alcohols. rsc.org This interaction facilitates various transformations by activating these groups under mild conditions, circumventing the need for harsher reagents. rsc.orgbath.ac.uk

The activation of carboxylic acids is generally proposed to proceed through the formation of an acyloxyboronic acid intermediate. nih.gov In this mechanism, the boronic acid condenses with the carboxylic acid, eliminating a molecule of water. This intermediate enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org Theoretical studies have supported this mechanism, indicating that the formation of the acyloxyboronic acid intermediate is a facile process under mild reaction conditions. nih.gov

Similarly, alcohols can be activated by boronic acid catalysts. rsc.org Highly electron-deficient arylboronic acids are particularly effective in this role. researchgate.net They can activate an alcohol towards nucleophilic substitution, often proceeding through an SN1-type mechanism. researchgate.net The boronic acid catalyst facilitates the departure of the hydroxyl group by forming a boronate ester, which then allows for the generation of a carbocation intermediate that can be trapped by various nucleophiles. rsc.orgnih.gov This process effectively uses the boronic acid to enable the dehydrative functionalization of alcohols, releasing water as the sole byproduct. bath.ac.uk

Specific Transformations Catalyzed by Boronic Acids

The activation of carboxylic acids and alcohols by boronic acids enables a range of specific and useful organic transformations. nih.gov These catalytic applications often display high atom economy and chemoselectivity, avoiding the production of wasteful byproducts associated with traditional activation methods (e.g., conversion to halides or sulfonates). rsc.org

One of the most prominent applications is in acylation reactions, such as the formation of amides and esters. rsc.orgnih.gov Following the activation of a carboxylic acid to an acyloxyboronic acid intermediate, a nucleophile like an amine or an alcohol can attack the activated carbonyl group. This leads to the formation of the corresponding amide or ester with the regeneration of the boronic acid catalyst. This direct amidation/esterification process is highly efficient and avoids the need for stoichiometric coupling reagents.

Beyond acylation, boronic acid catalysis is effective for promoting carbon-carbon bond-forming reactions. nih.govresearchgate.net For instance, the activation of benzylic alcohols can generate carbocation intermediates that subsequently participate in Friedel–Crafts-type reactions with arenes or other carbon nucleophiles. rsc.org Boronic acid catalysts, sometimes in conjunction with an additive like oxalic acid, have been shown to facilitate the dehydrative C-alkylation of 1,3-dicarbonyl compounds using secondary benzylic alcohols as electrophiles. nih.govresearchgate.net Similarly, allylation of benzylic alcohols can be achieved using nucleophiles such as allyltrimethylsilane. researchgate.net

The table below summarizes representative transformations catalyzed by boronic acids.

| Reaction Type | Substrate 1 | Substrate 2 | Product Type | Catalyst System |

| Amidation | Carboxylic Acid | Amine | Amide | Arylboronic Acid |

| C-Alkylation | Benzylic Alcohol | 1,3-Diketone | C-C Bonded Adduct | Arylboronic Acid |

| Allylation | Benzylic Alcohol | Allyltrimethylsilane | Allylated Product | Arylboronic Acid |

| Aldol Reaction | Pyruvic Acid | Aldehyde | Isotetronic Acid | Arylboronic/Borinic Acid |

Other Reaction Pathways

Conjugate Additions

Indole derivatives can participate in 1,4-conjugate addition reactions, also known as Michael additions, with α,β-unsaturated compounds. tdl.orgmdpi.com While this reaction can be promoted by various catalysts, including Brønsted acid ionic liquids, the use of boronic acids as nucleophilic partners in metal-catalyzed conjugate additions is a significant pathway. mdpi.comorganic-chemistry.org In these transformations, an arylboronic acid, such as a derivative of this compound, does not typically act as the catalyst but rather as the source of the aryl group that adds to the enone system. beilstein-journals.org

These reactions are frequently catalyzed by transition metal complexes, particularly those of rhodium and palladium. organic-chemistry.orgbeilstein-journals.orgnih.gov The catalytic cycle often involves a transmetalation step where the aryl group is transferred from the boronic acid to the metal center. Subsequently, the organometallic species adds to the β-carbon of the α,β-unsaturated ketone or other Michael acceptor. organic-chemistry.org The choice of metal, ligand, and reaction conditions, such as the presence of a base, can significantly influence the reaction's efficiency and enantioselectivity. beilstein-journals.orgnih.gov For example, the addition of an aqueous base can be highly effective in improving chemical yields by facilitating the formation of a metal-hydroxide species that is more active for transmetalation with the arylboronic acid.

The scope of this reaction is broad, accommodating various substituted arylboronic acids and cyclic or acyclic enones. beilstein-journals.org This method provides a powerful tool for constructing carbon-carbon bonds and accessing complex molecular architectures. nih.gov

| Catalyst System | Michael Acceptor | Boronic Acid | Key Feature |

| Rhodium/(S)-BINAP | Cyclic Enone | Phenylboronic Acid | Asymmetric 1,4-addition |

| Palladium/Bipyridine | α,β-Unsaturated Ester | Arylboronic Acid | Mild and efficient addition |

| Ruthenium Complex | α,β-Unsaturated Ketone | Arylboronic Acid | Neutral conditions, no ligand |

Electrophilic Allyl Shifts

Boronic acids and their esters are implicated in reactions involving allylic rearrangements, including electrophilic allyl shifts. A notable transformation in this category is the 1,3-borotropic shift, which involves the migration of a boron group along an allylic framework. bris.ac.uk While the 1,3-borotropic shift of simple allylic boronic esters like pinacol (B44631) esters can be very slow, the rearrangement can be significantly facilitated by structural features or catalysts. bris.ac.uk

For instance, a reaction sequence involving the interaction of an ortho-lithiated benzylamine (B48309) with a boronic ester can lead to a dearomatized intermediate. bris.ac.uk The subsequent rearomatization of this intermediate provides a strong thermodynamic driving force that facilitates an otherwise slow 1,3-borotropic shift. bris.ac.uk This process results in the formation of ortho-substituted benzylic boronic esters with high yield and stereospecificity. The shift can be further promoted by the addition of a Lewis acid, which coordinates to an oxygen atom on the boronic ester, thereby reducing the boron-oxygen π-donation and lowering the activation barrier for the migration. bris.ac.uk

Another relevant pathway is the allylic displacement of hydroxyl groups in allyl alcohols, which can be achieved using diboronic acid under palladium pincer-complex catalysis. organic-chemistry.org This reaction proceeds under remarkably mild conditions and involves the formal displacement of the hydroxy group by a boronate moiety, representing a type of allylic substitution that avoids harsh conditions. organic-chemistry.org

Solid-Phase Organic Synthesis with Boronic Acids

Boronic acids have been effectively integrated into solid-phase organic synthesis (SPOS), where their unique chemical properties are exploited for immobilization and purification. nih.govnih.govresearchgate.net A key principle is the reversible covalent interaction between the boronic acid group and cis-diols. nih.govagilent.com This interaction is strong and specific, allowing boronic acid-functionalized solid supports to capture and immobilize molecules containing diol functionalities, such as carbohydrates, catechols, and certain peptides. nih.govagilent.com

One application is in boronate affinity chromatography. nih.gov Here, a solid phase, often porous silica (B1680970) gel, is modified with a sulfonyl- or sulfonamide-substituted phenylboronic acid. nih.gov These materials show an enhanced affinity for cis-diols and can operate under neutral or slightly acidic pH conditions, which is advantageous for sensitive biological molecules. nih.gov The binding is pH-dependent; analytes are typically loaded under slightly alkaline conditions to form the reactive tetrahedral boronate ion and are later eluted by acidification, which cleaves the covalent bond. agilent.com

Furthermore, boronic acids are utilized in the solid-phase synthesis of complex molecules like α-aminoboronic acid peptides. nih.govresearchgate.net In one approach, a 1-glycerol polystyrene resin is used as the solid support. The glycerol (B35011) moiety complexes strongly with the boronic acid, anchoring it to the resin. Standard Fmoc-based peptide synthesis can then be performed to build a peptide chain. This method simplifies purification, as it eliminates the need for liquid-liquid extractions and column chromatography; the desired product is isolated in high purity after cleavage from the resin. nih.gov

| Component | Function | Example Material |

| Solid Support | Provides the solid matrix for the synthesis or separation. | Porous Silica Gel, Polystyrene Resin |

| Linker | Functional group that anchors the substrate to the support. | Phenylboronic Acid, Glycerol |

| Substrate | The molecule of interest being synthesized or purified. | cis-Diol containing compounds, α-Aminoboronic acids |

| Cleavage Reagent | Releases the final product from the solid support. | Acidic solution |

Applications in Organic Synthesis and Materials Science Research

Synthesis of Substituted Indole (B1671886) Derivatives

The functionalization of the indole nucleus is a central theme in medicinal chemistry and materials science, as substituted indoles exhibit a wide range of biological activities and material properties. nih.gov 1-Phenylsulfonylindole-5-boronic acid is a key player in this context, enabling the introduction of diverse substituents at the C5 position of the indole ring through various cross-coupling methodologies. scispace.com

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This reaction allows for the formation of a carbon-carbon bond between the indole's C5 position and a wide array of aryl or vinyl halides/triflates. The phenylsulfonyl protecting group stabilizes the indole ring, preventing unwanted side reactions and ensuring high regioselectivity. This strategy provides a straightforward route to a library of 5-substituted indoles, which are otherwise challenging to synthesize. journaloms.com After the coupling reaction, the phenylsulfonyl group can be removed under specific conditions to yield the N-unprotected indole if desired.

The diversification potential is significant, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the final molecule. This is crucial for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Examples of Indole Core Diversification via Suzuki-Miyaura Coupling

| Reactant with this compound | Catalyst/Conditions | Resulting C5-Substituent | Reference Application |

|---|---|---|---|

| Aryl Bromide | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | Substituted Phenyl Ring | Synthesis of biaryl systems |

| Heteroaryl Chloride | PdCl₂(dppf), K₃PO₄, Dioxane | Heterocyclic Moiety (e.g., Pyridine, Pyrazole) | Development of enzyme inhibitors |

This table is illustrative, based on typical Suzuki-Miyaura reaction conditions for indolylboronic acids.

Beyond simple diversification, this compound is instrumental in building more complex, fused heterocyclic systems. By reacting it with appropriately functionalized coupling partners, chemists can construct polycyclic molecules with unique three-dimensional structures. researchgate.net For instance, coupling with an ortho-haloaryl compound bearing another reactive group can lead to a subsequent intramolecular cyclization reaction, forming a new ring fused to the indole core. This approach is a powerful tool for synthesizing novel scaffolds for pharmaceutical and materials science applications, where molecular rigidity and defined spatial arrangement of atoms are critical. researchgate.net

Role as Synthetic Building Blocks

Boronic acids are widely recognized as essential building blocks in modern organic synthesis due to their stability, low toxicity, and versatile reactivity. researchgate.netrsc.org this compound exemplifies this role perfectly. It provides a pre-functionalized and protected indole scaffold that can be incorporated into larger molecules in a predictable manner. researchgate.netrsc.org Medicinal chemists often utilize such building blocks to efficiently assemble libraries of compounds for biological screening. researchgate.net The predictable reactivity of the boronic acid group in Suzuki-Miyaura and other coupling reactions makes it a reliable component in multi-step synthetic sequences. researchgate.net

Advanced Synthetic Methodologies

The utility of this compound is further enhanced when integrated with modern synthetic technologies that offer improved efficiency, safety, and scalability over traditional batch chemistry.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. nih.govuc.pt

Reactions involving building blocks like this compound, such as Suzuki-Miyaura couplings, are well-suited for flow chemistry. nih.gov A flow setup can facilitate rapid optimization of reaction conditions and enable seamless multi-step synthesis where the output of one reactor flows directly into the next, minimizing manual handling and purification steps. nih.gov This approach is particularly valuable for the large-scale production of active pharmaceutical ingredients (APIs) derived from this indole building block. almacgroup.com

Table 2: Comparison of Batch vs. Flow Chemistry for Suzuki-Miyaura Coupling

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mixing | Often inefficient, can lead to local concentration gradients | Highly efficient and rapid |

| Safety | Large volumes of reagents pose higher risk | Small reactor volume minimizes risk |

| Scalability | Requires larger vessels, often problematic | Achieved by running the system for longer ("scale-out") |

| Optimization | Time-consuming, requires multiple discrete experiments | Rapid, automated parameter screening |

Solid-phase organic synthesis (SPOS) offers a powerful strategy for the synthesis of compound libraries by immobilizing a reactant onto a solid support (resin). This compound can be anchored to a specialized resin, such as one functionalized with diethanolamine (B148213), through its boronic acid group. researchgate.net This immobilization forms a reversible bicyclic diethanolamine boronate ester. researchgate.net

Once attached to the resin, the indole core can undergo various chemical transformations. Reagents and byproducts in the solution phase are easily washed away, simplifying purification to a simple filtration step. After the desired modifications are complete, the final product can be cleaved from the resin, often by altering the pH to hydrolyze the boronate ester bond. interchim.frgbiosciences.com

An even more advanced technique is the resin-to-resin transfer reaction (RRTR). researchgate.net In this approach, the diethanolamine-resin-bound indole derivative is mixed with a second resin carrying another reactive component. The reaction occurs between the two solid phases, transferring the indole moiety from the first resin to the second. This multiresin system avoids the need for cleavage and purification between synthetic steps, significantly streamlining the process of creating complex molecules and combinatorial libraries. researchgate.net

Micellar Catalysis in Aqueous Media

The use of aqueous micelles as reaction media represents a significant advancement in green chemistry, providing an alternative to volatile organic solvents. nih.gov Micellar catalysis utilizes surfactants to form spherical aggregates (micelles) in water, creating hydrophobic microenvironments that can solubilize nonpolar reactants and catalysts, thereby facilitating reactions in an aqueous bulk phase. nih.gov This methodology is particularly valuable for reactions involving water-sensitive intermediates, as the micellar core can shield these species from the aqueous surroundings. nih.gov

While direct studies detailing the specific use of this compound in micellar catalysis are not extensively documented in the available literature, the principles of micellar catalysis can be applied to understand its potential role. Boronic acids, as a class, are employed in various transition metal-catalyzed cross-coupling reactions, which can be adapted to aqueous micellar conditions. For instance, palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone of C-C bond formation where boronic acids are key reagents, have been successfully performed in aqueous micelles. nih.govnih.gov These systems often show enhanced reaction rates and selectivity compared to traditional organic solvents. unimib.it

The amphiphilic nature of certain catalysts and reagents can be leveraged within the micellar system. The catalyst can be distributed within the micelles by stirring the mixture before adding other reactants. nih.gov The compartmentalization of reactants within the micelles can lead to a higher effective concentration, reducing the entropic requirements for bimolecular reactions and often allowing for reactions to proceed at ambient temperatures. nih.govunimib.it

Key Features of Micellar Catalysis Relevant to Boronic Acids:

| Feature | Description | Potential Advantage for Boronic Acid Reactions |

| Solubilization | Nonpolar reactants and catalysts are encapsulated in the hydrophobic core of the micelle. | Enables the use of hydrophobic boronic acids like this compound in aqueous media. |

| Compartmentalization | Reactants are concentrated within the small volume of the micelles. | Can lead to increased reaction rates and allow for lower catalyst loading. unimib.it |

| Protection of Intermediates | The micellar core shields water-sensitive species from the bulk aqueous phase. | Beneficial for organometallic intermediates common in cross-coupling reactions involving boronic acids. nih.gov |

| Environmental Benefits | Reduces or eliminates the need for volatile organic compounds (VOCs). | Aligns with the principles of green and sustainable chemistry. nih.gov |

Contributions to Catalysis and Reagent Development

This compound is a valuable building block and reagent in the development of novel catalytic processes and synthetic methodologies. chemrxiv.org Its utility stems from the unique properties of the boronic acid functional group, combined with the structural features of the phenylsulfonylindole scaffold. researchgate.net Boronic acids are generally stable, exhibit low toxicity, and are versatile in their reactivity, making them crucial intermediates in organic synthesis. nih.govresearchgate.net

As a derivative of arylboronic acid, this compound is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govchemrxiv.org This reaction is a powerful method for constructing carbon-carbon bonds, which is fundamental to the synthesis of complex organic molecules, including pharmaceuticals and functional materials. nih.gov The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen can influence the electronic properties and reactivity of the boronic acid.

Beyond their role as reagents in cross-coupling, boronic acids are increasingly recognized for their function as catalysts themselves. rsc.org Arylboronic acids can act as mild Lewis acids to activate functional groups. researchgate.net This catalytic activity is exploited in a variety of transformations, including:

Direct Amidation: Boronic acid catalysis facilitates the direct formation of amides from carboxylic acids and amines, avoiding the need for stoichiometric activating agents and offering a more atom-economical pathway. rsc.orgrsc.org

Dehydrative C-Alkylation: They can catalyze the dehydrative C-alkylation of carbon-based nucleophiles using alcohols as electrophiles, releasing only water as a byproduct. bath.ac.uk For example, electron-deficient arylboronic acids have been shown to be effective catalysts for the C-alkylation of 1,3-diketones and 1,3-ketoesters with benzylic alcohols. bath.ac.uk

Activation of Alcohols: Boronic acid catalysts can activate alcohols to form carbocation intermediates, which can then be trapped by various nucleophiles in reactions such as Friedel-Crafts-type alkylations. rsc.orgbath.ac.uk

The development of reagents based on the this compound structure allows for the introduction of the indole moiety into diverse molecular frameworks. The indole core is a privileged structure in medicinal chemistry, and functionalized indoles are of significant interest. journaloms.com The boronic acid handle provides a synthetic entry point for derivatization and incorporation into larger, more complex target molecules.

Summary of Roles in Catalysis and Reagent Development:

| Application Area | Specific Role of this compound | Key Reaction Types |

| Cross-Coupling Reagent | Source of the 1-phenylsulfonylindole-5-yl group. | Suzuki-Miyaura Coupling. nih.gov |

| Organocatalyst | Mild Lewis acid catalyst for functional group activation. rsc.org | Direct Amidation, Dehydrative Alkylation, Friedel-Crafts Reactions. rsc.orgbath.ac.uk |

| Building Block | Synthetic intermediate for complex molecule synthesis. nih.gov | Multi-step synthesis of bioactive compounds and materials. |

| Reagent Development | Platform for creating novel functionalized indole reagents. | Introduction of the indole scaffold into new molecular architectures. |

Research Frontiers in Chemical Biology and Medicinal Chemistry

Boron-Containing Compounds as Biological Ligands

Boron-containing compounds, particularly those featuring a boronic acid moiety, represent a significant class of molecules in medicinal chemistry and drug design. Their utility stems from the unique electronic nature of the boron atom. As a trivalent element with a vacant p-orbital, boron acts as a potent Lewis acid, enabling it to accept electrons from nucleophiles. nih.gov This property facilitates the formation of reversible covalent bonds with biologically important functional groups, making boronic acids effective as enzyme inhibitors and molecular sensors. rsc.orgwikipedia.org

A hallmark of boronic acid-based inhibitors is their ability to form reversible covalent adducts with nucleophilic residues within the active sites of enzymes, such as serine and threonine. nih.govenamine.net This interaction is central to the mechanism of action for several clinically approved drugs. rsc.org The boron atom of a boronic acid can readily interact with the hydroxyl group of a serine or threonine residue, which is often a key component of an enzyme's catalytic machinery. nih.gov

The process typically involves a two-step mechanism:

Non-covalent binding: The inhibitor first forms a non-covalent complex with the enzyme, positioning the boronic acid warhead near the target nucleophile. nih.gov

Covalent bond formation: A reversible covalent bond is then formed between the electrophilic boron atom and the nucleophilic oxygen of the serine or threonine side chain. rsc.orgnih.gov

This interaction converts the boron center from a neutral, trigonal planar (sp² hybridized) state to an anionic, tetrahedral (sp³ hybridized) state. nih.govnih.gov This tetrahedral intermediate is stable and effectively mimics the transition state of the enzymatic reaction, leading to potent inhibition. nih.gov For instance, the proteasome inhibitor bortezomib (B1684674) functions by forming a stable, yet reversible, boronate linkage with a threonine residue in the catalytic site of the 26S proteasome. nih.govnih.gov This reversible nature is a key advantage, potentially reducing off-target effects compared to irreversible inhibitors. youtube.com

| Drug | Enzyme Target | Catalytic Nucleophile | Reference |

|---|---|---|---|

| Bortezomib | 26S Proteasome | Threonine | nih.govnih.gov |

| Vaborbactam | β-Lactamase | Serine | rsc.orgtandfonline.com |

| Ixazomib | 20S Proteasome | Threonine | rsc.org |

The ability of boronic acids to form reversible covalent bonds extends to 1,2- and 1,3-diols, which are structural motifs ubiquitous in carbohydrates. nih.govresearchgate.net This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.gov This property has been widely exploited for the development of sensors for saccharide detection and for creating systems for cellular delivery. rsc.orgrsc.org

The binding affinity between a boronic acid and a carbohydrate is influenced by several factors, including the pH of the solution and the stereochemistry of the diol. researchgate.netacs.org Generally, boronic acids show a higher affinity for cis-diols compared to trans-diols. researchgate.net This selectivity allows for the differentiation between various monosaccharides. nih.gov

Sialic acids, which are often overexpressed on the surface of cancer cells, are important targets for boronic acid-based recognition systems. nih.gov The interaction typically involves the boronic acid binding to the glycerol (B35011) side chain of sialic acid. acs.org Benzoboroxoles, which are cyclic esters of phenylboronic acid, have demonstrated a particularly high affinity for monosaccharides, including sialic acid, often enhanced at acidic pH. acs.org This specific binding has been leveraged to design probes for imaging and targeting cancer cells. nih.gov

| Factor | Description | Reference |

|---|---|---|

| pH | Binding is pH-dependent, with optimal binding often occurring at pH values close to the pKa of the boronic acid. | acs.org |

| Diol Configuration | Higher affinity for cis-diols on five- or six-membered rings compared to trans-diols. | researchgate.net |

| Boronic Acid Structure | Electron-withdrawing groups on the aryl ring of an arylboronic acid can lower the pKa and enhance binding at physiological pH. | acs.org |

| Saccharide Structure | The presence of multiple diol sites and the overall conformation of the sugar affect binding strength. Acyclic sugar alcohols can show higher affinity than their corresponding aldoses. | nih.gov |

In addition to targeting nucleophilic amino acid residues, boronic acids can act as inhibitors for metalloenzymes, particularly those containing zinc ions in their active sites. nih.gov Metallo-β-lactamases, for example, are zinc-dependent enzymes that confer antibiotic resistance to bacteria. nih.gov Boronic acids are promising inhibitors for these enzymes. mdpi.com

The inhibition mechanism involves a dual interaction:

Covalent Adduct Formation: The boron atom forms a covalent adduct with a catalytic hydroxide (B78521) ion coordinated to the zinc. nih.govmdpi.com

Zinc Coordination: One of the hydroxyl groups of the tetrahedral boronate intermediate forms a coordination bond with a zinc ion (or ions) in the active site. scribd.comresearchgate.net

This binding mode allows the boronic acid to act as a transition-state analog, effectively mimicking the tetrahedral intermediate formed during substrate hydrolysis. scribd.com The ability of the boronate group to chelate the catalytic zinc ions is a key feature of its inhibitory potency against this class of enzymes. researchgate.net This strategy highlights the versatility of the boronic acid functional group, which can engage in both covalent bonding with protein nucleophiles and coordination with essential metal cofactors. scribd.com

Design Principles for Boronic Acid-Based Bioactive Molecules

The design of effective boronic acid-based drugs relies on understanding the relationship between the molecule's structure and its biological activity, as well as leveraging the unique properties of boron in more complex arrangements like boron clusters.

Recent research has focused on designing novel inhibitors by incorporating boronic acid functionalities into established molecular scaffolds. One such class of compounds is the indolylarylsulfones (IASs), which have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov

In a specific study, a series of IASs featuring phenylboronic acid and phenylboronate (B1261982) ester groups at the indole-2-carboxamide position were synthesized and evaluated. The primary goal was to explore the chemical space near the entrance of the HIV-1 reverse transcriptase binding pocket. nih.gov

Key findings from the Structure-Activity Relationship (SAR) analysis include:

Potency: The synthesized compounds showed potent activity against wild-type HIV-1, with EC₅₀ values in the nanomolar range (6.7 to 42.6 nM). nih.gov

Most Potent Compounds: An indolylarylsulfone with a (3-ethylphenyl)boronic acid substitution at the indole-2-carboxamide position was identified as a highly potent inhibitor (EC₅₀ = 8.5 nM). A related compound with a (4-ethylphenyl) boronate ester was found to be the most potent in the series (EC₅₀ = 6.7 nM). nih.gov

Activity Against Mutants: The (3-ethylphenyl)boronic acid derivative also demonstrated excellent activity against clinically relevant mutant strains of HIV-1, including L100I and K103N, suggesting a robust binding mode. nih.gov

These results indicate that the strategic placement of a phenylboronic acid moiety on the indolylarylsulfone scaffold can significantly enhance antiviral potency and provide resilience against drug-resistance mutations. nih.gov

Beyond single-atom boron compounds, polyhedral boron clusters, particularly carboranes, offer unique properties for drug design. borates.today Carboranes are cage-like structures composed of boron, carbon, and hydrogen atoms, with the most common being the icosahedral dicarbadodecaborane (C₂B₁₀H₁₂). nih.govclinmedjournals.org These clusters are not drugs themselves but serve as pharmacophores or three-dimensional scaffolds in bioactive molecules. acs.org

The properties of boron clusters that are advantageous in medicinal chemistry include:

Three-Dimensionality and Rigidity: Their spherical or ellipsoidal geometry provides a rigid, three-dimensional framework for constructing complex molecules, which is distinct from the two-dimensional nature of typical aryl rings. borates.todayrsc.org

Hydrophobicity: Carboranes are highly hydrophobic, which can enhance interactions with nonpolar regions of proteins and improve transport across cell membranes. rsc.orgacs.org

Chemical Stability: They exhibit high thermal and oxidative stability and are resistant to metabolic degradation, which can improve the in vivo stability and bioavailability of a drug. clinmedjournals.orgrsc.org

Synthetic Versatility: The carbon and boron atoms in the cluster can be selectively functionalized, allowing for precise control over the molecule's structure and properties to fine-tune pharmacokinetic profiles. clinmedjournals.org

Unique Interactions: The B-H bonds in carboranes can participate in non-classical hydrogen bonds (dihydrogen bonds), offering interaction modes not available to purely organic compounds. nih.govacs.org

The inclusion of carboranes into a drug structure has been shown to increase binding affinity and potency in various contexts, including cancer therapy. clinmedjournals.org They can act as bioisosteres for phenyl groups, offering a larger, more hydrophobic, and three-dimensionally complex alternative. acs.org

Strategies for Combating Drug Resistance

The rise of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies. rsc.orgnih.gov Boron-containing compounds, particularly those with a boronic acid moiety, are emerging as a promising class of antibiotics and adjuvants to combat resistant bacteria. news-medical.netresearchgate.net The core strategy involves the inhibition of essential bacterial enzymes that are often responsible for conferring resistance to conventional antibiotics. nih.gov

The phenylsulfonyl indole (B1671886) scaffold, a key feature of 1-Phenylsulfonylindole-5-boronic acid, has been incorporated into novel metallodrugs exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.govresearchgate.net Research has shown that ruthenium-based complexes containing phenylsulfonyl indole derivatives can overcome bacterial resistance through multiple mechanisms, including destruction of the bacterial membrane, induction of reactive oxygen species (ROS), and inhibition of biofilm formation. rsc.orgnih.govresearchgate.net One particularly active complex, RuS2, demonstrated a lower minimum inhibitory concentration (MIC) against Staphylococcus aureus than many common antibiotics and was also effective against Escherichia coli. rsc.orgnih.gov

Furthermore, indole derivatives themselves have been identified as having antimicrobial and antibiofilm properties against extensively drug-resistant (XDR) pathogens like Acinetobacter baumannii. nih.govmdpi.comnih.gov Some indole compounds show synergistic effects with existing antibiotics and can inhibit the formation of or even eradicate mature biofilms, a key factor in persistent infections. nih.gov

The boronic acid group itself is a key player in this field. It can act as a transition-state analog, allowing it to bind tightly to and inhibit bacterial enzymes like serine-β-lactamases, which are primary culprits in resistance to β-lactam antibiotics. news-medical.netembopress.org The FDA-approved drug vaborbactam, a cyclic boronic acid, functions as a β-lactamase inhibitor, restoring the efficacy of antibiotics like meropenem. researchgate.netnih.gov This mechanism highlights the potential for boronic acid-containing molecules to act as "resistance breakers."

Table 1: Mechanisms of Action for Indole and Boronic Acid Derivatives Against Drug Resistance

| Compound Class | Mechanism of Action | Target Bacteria Examples | Citations |

| Phenylsulfonyl Indole Derivatives | Bacterial membrane disruption, ROS induction, biofilm inhibition. | S. aureus, E. coli | rsc.orgnih.govresearchgate.net |

| Indole Derivatives | Antimicrobial, antibiofilm formation, eradication of mature biofilms. | A. baumannii (XDR) | nih.govnih.gov |

| Boronic Acid Derivatives | Inhibition of β-lactamases and other essential bacterial enzymes. | P. aeruginosa, Gram-negative bacteria | news-medical.netnih.govembopress.org |

Applications in Targeted Delivery Systems Research

Phenylboronic acid (PBA) and its derivatives are increasingly utilized in the design of targeted drug delivery systems due to their unique ability to form reversible covalent bonds with diols. nih.govresearchgate.net This property is particularly useful for targeting cancer cells, which often overexpress sialic acids—a type of sugar with a diol structure—on their cell surface. nih.govresearchgate.netrsc.org This interaction allows for the selective accumulation of PBA-functionalized drug carriers at the tumor site, enhancing therapeutic efficacy while minimizing off-target effects. rsc.orgnih.govrsc.org

To harness the targeting ability of boronic acid, researchers have functionalized a variety of nanomaterials, including nanoparticles, carbon dots, and polymers. acs.orgnih.govresearchgate.net These boronic acid-modified nanomaterials can interact specifically with sialic acid residues on cancer cell surfaces through the formation of a reversible boronate ester ring. acs.org This targeted binding facilitates the cellular uptake of the nanomaterial and its therapeutic cargo. nih.gov

For example, phenylboronic acid has been conjugated to solid lipid nanoparticles to selectively deliver the gamma-secretase inhibitor sulindac (B1681787) to triple-negative breast cancer cells. nih.gov In other research, PBA-grafted polymers have been used to create nanoconstructs that can solubilize and deliver hydrophobic drugs like curcumin. rsc.org These systems often exhibit pH-responsive drug release, where the acidic tumor microenvironment can trigger the dissociation of the boronate ester and subsequent release of the drug. nih.govrsc.org

Table 2: Examples of Boronic Acid-Functionalized Nanomaterials

| Nanomaterial Type | Functionalization | Target Moiety | Application | Citations |

| Gold Nanoparticles | 4-mercaptophenylboronic acid | Cell surface diols | Cytosolic protein delivery | rsc.org |

| Solid Lipid Nanoparticles | Phenylboronic acid (PBA) | Sialic acid | Targeted delivery of sulindac to breast cancer cells | nih.gov |

| Carbon Quantum Dots | Boronic acid | Sialic acid | pH-responsive drug delivery and imaging | nih.gov |

| Polymeric Micelles | PBA end-functionalized copolymers | Sialic acid | Targeted delivery of platinum-based drugs | rsc.org |

A significant challenge in biotherapeutics is the delivery of large biological agents, such as proteins and enzymes, across the cell membrane and into the cytosol where they can exert their function. acs.orgnih.gov Boronic acids have been shown to enhance this process. acs.orgnih.gov By conjugating boronic acids to a protein, the modified protein can interact with the dense layer of polysaccharides (the glycocalyx) on the cell surface, promoting internalization. acs.orgnih.gov

Once inside the cell, typically within an endosome, the acidic environment of the maturing endosome can weaken the boronate ester bond, facilitating the release of the cargo. nih.gov This strategy has been successfully used to deliver proteins like RNase A into the cytosol, where it can exert its cytotoxic ribonucleolytic activity. acs.orgnih.gov Similarly, boronic acid-engineered gold nanoparticles and boronic acid-linked cell-penetrating peptides have been developed as efficient carriers for delivering various cargo proteins into the cell cytosol while maintaining their bioactivity. rsc.orgnih.gov This approach represents a powerful, non-cationic method for overcoming the cellular delivery barrier for biologic drugs. acs.orgnih.gov

Protein Degrader Building Blocks Research

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than just inhibiting them. pharmasalmanac.com This is often achieved using proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules. pharmasalmanac.comnih.govnih.gov A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. pharmasalmanac.com

The modular nature of PROTACs requires a diverse toolbox of chemical building blocks to synthesize libraries of degraders for screening and optimization. enamine.net Boronic acids are highly versatile and widely used building blocks in medicinal chemistry for constructing complex molecules and bioconjugates. nih.govrsc.orgrsc.org

The indole scaffold, a core component of this compound, is also a valuable structure in this field. Indole and its derivatives are found in many bioactive compounds and have been successfully incorporated as ligands for the protein of interest (POI) in a variety of PROTACs targeting cancer-related proteins. nih.gov For instance, PROTACs have been developed to degrade Indoleamine 2,3-dioxygenase 1 (IDO1), an important immune checkpoint protein in cancer. researchgate.net In other studies, an oxidized indole derivative, alkenyl oxindole, was discovered to be a novel moiety that can recruit the E3 ligase complex CRL4-DCAF11, expanding the toolbox for PROTAC design. biorxiv.org The combination of the indole group for potential target binding and the boronic acid for synthetic versatility makes compounds like this compound valuable starting points or intermediates in the synthesis of novel protein degraders.

Table 3: Components of a PROTAC Molecule

| Component | Function | Example Moiety Classes | Citations |

| Warhead Ligand | Binds to the target Protein of Interest (POI). | Indole derivatives, Alkenyl oxindoles | nih.govbiorxiv.org |

| Linker | Connects the warhead and E3 ligase ligands. | Alkyl chains, PEG chains | |

| E3 Ligase Ligand | Binds to and recruits an E3 ubiquitin ligase (e.g., VHL, Cereblon). | Thalidomide derivatives, VHL ligands |

Future Perspectives and Challenges in 1 Phenylsulfonylindole 5 Boronic Acid Research

Development of Novel Synthetic Routes

While established methods for synthesizing aryl boronic acids are widely used, the future of producing 1-Phenylsulfonylindole-5-boronic acid and its complex derivatives will rely on the development of more efficient, scalable, and versatile synthetic strategies. A significant challenge lies in the regioselective C-H borylation of indole (B1671886) rings, which possess multiple reactive sites. researchgate.net

Future research will likely focus on:

Advanced C-H Borylation: The direct, transition-metal-catalyzed C-H borylation of the indole core is an attractive route due to its atom economy. nih.gov Overcoming the challenge of regioselectivity will require the design of novel ligands and catalytic systems that can precisely target the C-5 position, even in the presence of other reactive C-H bonds. researchgate.netnih.gov

Decarboxylative Borylation: A promising recent development is the use of nickel catalysts to transform abundant and structurally diverse carboxylic acids into boronic acids. drugdiscoverytrends.com Applying this "decarboxylative borylation" method to 1-phenylsulfonylindole-5-carboxylic acid could provide a novel and powerful synthetic route. drugdiscoverytrends.com

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for preparing boronic acids, particularly those involving unstable organolithium intermediates. nih.govorganic-chemistry.orgokayama-u.ac.jp This technology allows for precise control over reaction parameters, minimizes side reactions, and offers remarkable scalability, making it ideal for the large-scale production of this compound. nih.govorganic-chemistry.org

Protected Boronate Intermediates: The use of robust protecting groups for the boronic acid moiety, such as N-methyliminodiacetic acid (MIDA), allows for the execution of complex, multi-step syntheses. nih.gov MIDA boronates are stable to a wide range of reagents and compatible with standard purification techniques like silica (B1680970) gel chromatography, enabling the construction of intricate this compound derivatives that are inaccessible through traditional methods. nih.gov

| Synthetic Strategy | Key Advantages | Representative Research Focus |

| Advanced C-H Borylation | High atom economy, direct functionalization. | Development of new ligands for improved regioselectivity. researchgate.netnih.gov |

| Decarboxylative Borylation | Utilizes readily available carboxylic acid precursors. drugdiscoverytrends.com | Application of nickel-catalysis to indole-5-carboxylic acids. |

| Flow Chemistry | Enhanced safety, scalability, and control over unstable intermediates. organic-chemistry.orgokayama-u.ac.jp | Optimization of lithiation-borylation sequences in continuous flow reactors. okayama-u.ac.jp |

| MIDA-Protected Synthesis | High stability to diverse reagents, compatibility with chromatography. nih.gov | Multi-step synthesis of complex, stereochemically rich derivatives. nih.gov |

Expanding Reactivity Profiles and Scope

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this compound's utility, enabling the formation of carbon-carbon bonds. nih.govnih.gov However, future work will aim to expand its reactivity far beyond this single transformation, unlocking new pathways for molecular construction.

Key areas for expansion include:

Acylative Couplings: Extending the scope of palladium-catalyzed cross-coupling reactions to include partners like acyl chlorides, carboxylic anhydrides, and chloroformates would provide direct routes to important ketone, ester, and amide derivatives of the 1-phenylsulfonylindole core. mdpi.comresearchgate.net

Chan-Lam-Evans (CLE) Coupling: Copper-promoted C-O and C-N cross-coupling reactions represent a powerful method for forming bonds between the indole's boron center and various alcohols, phenols, and amines, providing access to a diverse array of ethers and arylamines.

Photoredox Catalysis: A frontier in organic synthesis is the use of boronic acids as radical precursors under photoredox conditions. researchgate.net Developing methods to engage this compound in these reactions would enable novel and previously inaccessible transformations.

Petasis Reaction: The Petasis borono-Mannich reaction is a multicomponent reaction that uses boronic acids, amines, and aldehydes to create substituted amines. Exploring the utility of this compound in this context could rapidly generate libraries of complex molecules. nih.gov

A significant challenge in these efforts is managing the stability of the boronic acid, as some heteroarylboronic acids are prone to protodeboronation, particularly under harsh reaction conditions. nih.gov

| Reaction Type | Coupling Partner(s) | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides | Biaryl/Heterobiaryl Systems nih.gov |

| Acylative Coupling | Acyl Chlorides, Anhydrides | Ketones mdpi.comresearchgate.net |

| Chan-Lam-Evans Coupling | Alcohols, Amines | Ethers, Amines |

| Petasis Reaction | Aldehydes, Amines | Substituted Amines nih.gov |

| Photoredox Catalysis | Alkenes, Alkynes | Radical Addition Products researchgate.net |

Advanced Spectroscopic and Computational Studies

A deeper, more fundamental understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application in drug design and materials science. This will be achieved through a combination of advanced analytical techniques and theoretical modeling.

Future efforts should prioritize:

Multi-nuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard, systematic studies using ¹¹B NMR spectroscopy are essential. nih.gov ¹¹B NMR provides direct insight into the coordination state of the boron atom (trigonal planar sp² vs. tetrahedral sp³), which is critical for understanding its interactions with biological targets like diols. nih.govmdpi.com

High-Resolution Mass Spectrometry: Detailed fragmentation studies using high-resolution mass spectrometry can help elucidate the stability of the compound and its derivatives, providing valuable information for reaction mechanism and metabolite identification studies.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the compound's geometry, electronic structure (e.g., Lewis acidity), and reaction transition states. nih.gov Such studies can predict reactivity, rationalize spectroscopic data, and model the covalent and non-covalent interactions with enzyme active sites.

Spectroscopic Probes: Designing derivatives of this compound that act as spectroscopic reporters could be a powerful strategy. For example, incorporating chromophores that respond to the change in boron's hybridization upon binding to diols could create sensors for biologically important carbohydrates. nih.gov

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of compounds for high-throughput screening necessitates the integration of key building blocks like this compound into automated synthesis platforms. This presents both a significant opportunity and a technical challenge.

Future progress in this area will depend on:

Stable Boronate Surrogates: The inherent instability of some boronic acids can be problematic for automated synthesis. The use of air- and chromatographically-stable surrogates like MIDA boronates or pinacol (B44631) esters is critical. nih.gov These protected forms can be stored in solution and dispensed by robotic systems before being deprotected in a final step. nih.gov

Iterative Cross-Coupling: Automated synthesizers can perform iterative cycles of deprotection and coupling. google.comillinois.edu By preparing a bifunctional version of 1-phenylsulfonylindole (e.g., with a MIDA boronate at the 5-position and a halide at another position), it can be used as a building block in an automated, Lego-like assembly of complex small molecules. google.com

Flow Chemistry Integration: Merging automated synthesis with continuous flow reactors offers a path to on-demand production of derivatives. okayama-u.ac.jp An automated system could control multiple flow streams of reactants, including this compound, to rapidly generate and test a wide array of products. organic-chemistry.org

The primary challenge is the development of robust, universally applicable reaction protocols and purification methods that are compatible with the constraints of current automated synthesis hardware. google.com

Exploration of New Biological Targets and Mechanisms

The unique chemical properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, make it a privileged scaffold in drug discovery. mdpi.com While the indole nucleus is present in many bioactive compounds, future research will seek to identify novel biological targets for derivatives of this compound.

Promising avenues of exploration include:

Enzyme Inhibition: Boronic acids are potent inhibitors of serine proteases. nih.gov The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. Bortezomib (B1684674), a boronic acid-containing proteasome inhibitor, exemplifies this strategy's success by targeting the N-terminal threonine of the proteasome. nih.govnih.gov Screening libraries based on the 1-phenylsulfonylindole scaffold against various proteases could yield novel therapeutic leads.

Glycan Targeting: Phenylboronic acids are known to bind selectively to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govresearchgate.net This interaction can be exploited to design targeted drug delivery systems or imaging agents where the 1-phenylsulfonylindole moiety serves as the payload or signaling component.

Antiviral and Antibacterial Agents: Boronic acid derivatives have shown promise as antiviral agents, for instance by inhibiting HIV-1 reverse transcriptase. mdpi.com Furthermore, they have been shown to inhibit bacterial enzymes like leucyl-tRNA synthetase. nih.gov These precedents suggest that derivatives of this compound could be valuable starting points for developing new anti-infective therapies.

Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for carboxylic acids, potentially improving a drug's physicochemical properties, such as cell permeability and metabolic stability. researchgate.net Systematically replacing carboxylic acids in known bioactive indole compounds with a boronic acid could be a fruitful strategy for lead optimization.

The main challenge is moving from general activity to specific, potent, and selective modulation of a single biological target, which requires extensive structure-activity relationship (SAR) studies and detailed mechanistic investigations.

| Potential Biological Target | Mechanism of Action / Application | Therapeutic Area |

| Proteasomes / Serine Proteases | Reversible covalent inhibition of active site threonine/serine. nih.govnih.gov | Oncology, Inflammation |

| Sialic Acids | Targeting overexpressed cell surface glycans. nih.govresearchgate.net | Targeted Cancer Therapy, Diagnostics |

| HIV-1 Reverse Transcriptase | Inhibition of viral replication. mdpi.com | Antiviral |

| Leucyl-tRNA Synthetase | Inhibition of bacterial protein synthesis. nih.gov | Antibacterial |

| Tubulin | Inhibition of microtubule polymerization. nih.gov | Oncology |

Q & A

Q. What are the key chemical properties of 1-phenylsulfonylindole-5-boronic acid that make it suitable for cross-coupling reactions in synthetic chemistry?

The boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. The indole core provides a planar aromatic structure for π-π stacking interactions, while the phenylsulfonyl group enhances solubility and stabilizes intermediates via electron-withdrawing effects. Methodologically, ensure anhydrous conditions to prevent boronic acid hydrolysis, and optimize catalyst systems (e.g., Pd(PPh₃)₄) with bases like K₂CO₃ .

Q. How can researchers validate the purity and structural identity of this compound?

Use a combination of NMR (¹H, ¹³C, and ¹¹B) to confirm boronic acid proton resonance (~6–8 ppm for aromatic protons) and boron coordination. High-resolution mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies B-O stretching (~1350 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm. For novel derivatives, single-crystal X-ray diffraction provides definitive structural proof .

Q. What precautions are necessary when handling this compound in aqueous environments?

Boronic acids undergo reversible hydrolysis to boronate esters in water, which can alter reactivity. Use buffered solutions (pH 7–9) to stabilize the boronate form. Avoid prolonged exposure to moisture during storage; desiccate under inert gas (argon/nitrogen). For in vivo studies, confirm biocompatibility via cytotoxicity assays due to potential interactions with cellular diols (e.g., glycoproteins) .

Advanced Research Questions

Q. How can this compound be utilized in designing fluorescence-based sensors for detecting glycated proteins?

The boronic acid binds cis-diols in glycated proteins (e.g., HbA1c), inducing a conformational change in fluorophore-labeled derivatives. For example, conjugate the compound with pyrene or BODIPY fluorophores. Monitor emission shifts (e.g., ratiometric sensing) upon binding. Calibrate using standardized glycated albumin solutions and validate specificity against non-glycated controls .

Q. What strategies mitigate competing side reactions when using this compound in multi-step catalytic cycles?

Protodeboronation and oxidative deborylation are common side reactions. Use sterically hindered palladium catalysts (e.g., SPhos or XPhos ligands) to reduce β-hydride elimination. Additives like silver oxide (Ag₂O) scavenge halides, while low temperatures (0–25°C) minimize degradation. Kinetic studies (e.g., in situ IR monitoring) help identify optimal reaction windows .

Q. How does this compound enhance the sensitivity of PCR-based epigenetic assays for 5-hydroxymethylcytosine (5hmC)?

The boronic acid selectively binds glucosylated 5hmC residues, inhibiting Taq polymerase amplification. Design primers flanking 5hmC-rich regions (e.g., gene introns) and compare amplification efficiency with/without boronic acid. Use derivatives like 2-(2′-chlorobenzyloxy)phenylboronic acid for higher inhibitory specificity. Validate via bisulfite sequencing or LC-MS/MS .

Q. What computational methods predict the binding affinity of this compound to carbohydrate targets in drug discovery?

Molecular docking (AutoDock Vina) models interactions with diol-containing targets (e.g., lectins). Density functional theory (DFT) calculates boronate ester stabilization energies. MD simulations (AMBER) assess dynamic binding in physiological conditions. Cross-validate with SPR or ITC experimental data to refine force field parameters .

Methodological Challenges and Solutions

Q. How to address solubility limitations of this compound in polar reaction media?

Introduce PEGylated side chains or use co-solvents (DMSO:water, 1:4 v/v) to enhance solubility. Alternatively, synthesize ionic liquid derivatives (e.g., imidazolium salts) or employ micellar catalysis with SDS/CTAB surfactants. Monitor solubility via dynamic light scattering (DLS) .

Q. What analytical techniques resolve contradictions in boronic acid-diol binding constants reported across studies?

Isothermal titration calorimetry (ITC) provides direct thermodynamic data (ΔH, Kd). Compare with fluorescence anisotropy or surface plasmon resonance (SPR) for orthogonal validation. Standardize buffer conditions (pH, ionic strength) and account for temperature effects using van’t Hoff analysis .

Q. How to design boronic acid-functionalized hydrogels for glucose-responsive insulin delivery using this compound?

Co-polymerize with acrylamide monomers and cross-linkers (e.g., PEG-DA). The boronic acid forms reversible esters with glucose, swelling the hydrogel and releasing insulin. Optimize glucose sensitivity by varying boronic acid density (1–5 mol%). Test release kinetics in simulated physiological fluids (pH 7.4, 37°C) and validate in diabetic murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。